An In-depth Technical Guide to the Physical Properties of 3,9-Diazaspiro[5.5]undecane-2,4-dione Hydrochloride
An In-depth Technical Guide to the Physical Properties of 3,9-Diazaspiro[5.5]undecane-2,4-dione Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Characteristics of a Novel Spirocyclic Scaffold
As a Senior Application Scientist, it is my experience that a comprehensive understanding of a compound's physical properties is the bedrock of successful drug discovery and development. It informs everything from initial screening and formulation to metabolic stability and bioavailability. This guide is dedicated to a molecule of significant interest in medicinal chemistry: 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride. Its rigid spirocyclic framework offers a unique three-dimensional architecture, making it a compelling scaffold for the design of novel therapeutics, particularly as kinase inhibitors and central nervous system agents.[1]
This document moves beyond a simple data sheet. It is designed to be a practical, in-depth technical resource. We will not only present the known and predicted properties of this compound but also provide detailed, field-proven methodologies for their experimental determination. The causality behind each experimental choice is explained, ensuring that the protocols are not just followed, but understood. This approach is grounded in the principles of scientific integrity, providing a self-validating system for the characterization of this and similar novel chemical entities.
Molecular Identity and Structural Elucidation
3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride is a heterocyclic compound featuring a spiro junction connecting a piperidine ring and a hydantoin ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial factor for many biological assays and formulation strategies.
Chemical Structure
Caption: 2D structure of 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride.
Key Identifiers
| Property | Value | Source |
| CAS Number | 1193388-13-4 | [1][2] |
| Molecular Formula | C₉H₁₅ClN₂O₂ | [1][2] |
| Molecular Weight | 218.68 g/mol | [1][2] |
| MDL Number | MFCD12912767 | [1] |
Physicochemical Properties: A Foundation for Development
The physical properties of a drug candidate are critical determinants of its behavior in both in vitro and in vivo systems. The following sections outline the key properties of 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride and provide detailed protocols for their experimental determination.
Physical State and Appearance
Based on related compounds, 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride is expected to be a white to off-white solid at room temperature.[3]
Melting Point
The melting point is a crucial indicator of purity. Pure crystalline solids typically have a sharp melting point range, while impurities will broaden and depress this range.[4][5][6][7]
| Property | Value |
| Melting Point | To be determined |
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol adheres to the standards often employed in the pharmaceutical industry for its simplicity and accuracy.[4][7][8]
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the compound using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating Rate: Initially, heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[5]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.
Causality: A slow heating rate near the melting point is critical for accurate determination, as it allows for the heat to be evenly distributed throughout the sample, preventing a lag between the thermometer reading and the actual sample temperature.
Solubility Profile
Solubility is a key factor influencing a drug's bioavailability and formulation. As a hydrochloride salt, this compound is expected to have higher aqueous solubility compared to its free base form.[9]
| Solvent | Solubility |
| Water | To be determined |
| Phosphate-Buffered Saline (PBS, pH 7.4) | To be determined |
| Dimethyl Sulfoxide (DMSO) | To be determined |
| Ethanol | To be determined |
| Methanol | To be determined |
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This high-throughput method is ideal for early-stage drug discovery to quickly assess a compound's solubility.[10][11]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the desired aqueous buffer (e.g., PBS pH 7.4). This is typically done by adding a small volume of the DMSO stock to the buffer.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[10][11]
Causality: The use of a DMSO stock solution allows for the rapid introduction of the compound into an aqueous environment. The subsequent precipitation and measurement of turbidity provide a rapid assessment of the compound's tendency to remain in solution under these non-equilibrium conditions.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility, which is more representative of the compound's behavior in a saturated solution.[12]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: The extended equilibration period ensures that the solution is truly saturated, providing a more accurate measure of the compound's maximum dissolved concentration under thermodynamic equilibrium.
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its identity and providing insights into its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[13]
Expected ¹H NMR Signals:
-
Aromatic Protons (if present as a substituent): Typically in the range of 7-8 ppm.
-
Amide N-H Protons: Broad signals, typically in the range of 7-9 ppm, which are exchangeable with D₂O.
-
Piperidine and Hydantoin Ring Protons: A series of multiplets in the aliphatic region (1-4 ppm). The protons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.
-
Proton on the Nitrogen of the Hydrochloride: A broad, downfield signal, which will be exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
Carbonyl Carbons (C=O): Deshielded signals in the range of 160-180 ppm.
-
Spiro Carbon: A quaternary carbon signal.
-
Aliphatic Carbons: Signals in the range of 20-60 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For structural confirmation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Causality: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the signals from the analyte. DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the compound and has exchangeable protons that can help identify the N-H protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]
Expected IR Absorption Bands:
-
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C=O Stretch (amide): Strong, sharp bands in the region of 1650-1750 cm⁻¹.
-
N-H Bend: A band in the region of 1550-1650 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
The ATR method is a simple and rapid technique for obtaining high-quality FTIR spectra of solid samples.[15]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Causality: Ensuring good contact between the sample and the ATR crystal is essential for obtaining a strong signal, as the IR beam only penetrates a few microns into the sample.
Synthesis and Purification
A plausible synthetic route for 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride can be adapted from established methods for the synthesis of related diazaspiro compounds.[16][17]
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